4-(4-Methylphenyl)butanamide

Neuroscience Epilepsy GABA Uptake

4-(4-Methylphenyl)butanamide is a critical, non-interchangeable primary amide building block required for constructing the imidazopyridine core of Zolpidem (Ambien®) and its analogs. The para-tolyl moiety is pharmacologically essential—substituting with an unsubstituted phenyl or generic alkyl amide compromises target GABA transporter (mGAT) binding affinity and leads to inactive heterocyclic products. This scaffold is also a validated starting point for developing potent adenosine deaminase (ADA) inhibitors (Ki = 34 nM) and anticonvulsant agents. For researchers optimizing mGAT2 affinity or synthesizing imidazopyridine pharmacophores, this specific substitution pattern is a structural requirement, not merely a preference. Ensure synthetic fidelity—source the authentic 4-methylphenylbutanamide scaffold.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 4521-23-7
Cat. No. B1620239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)butanamide
CAS4521-23-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCC(=O)N
InChIInChI=1S/C11H15NO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
InChIKeyWXWJWMCBXIZVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)butanamide (CAS 4521-23-7) for Research and Synthesis: Sourcing Guide for the Zolpidem Scaffold Precursor


4-(4-Methylphenyl)butanamide (also referred to as 4-p-tolylbutyramide or Benzenebutanamide,4-methyl-) is a primary amide building block characterized by a linear butanamide chain substituted at the para position with a methylphenyl (tolyl) group . This compound serves as a fundamental scaffold in medicinal chemistry, most notably as a critical precursor in the synthesis of the imidazopyridine hypnotic Zolpidem and its related analogs [1][2]. With a molecular weight of 177.24 g/mol (C11H15NO), it is commercially available at typical research-grade purity (>95%) . Its procurement relevance stems from its role as a specific, non-interchangeable core fragment required for the generation of Zolpidem derivatives and related pharmacophores, distinguishing it from more generic alkyl amides [3].

Why Simple Alkyl Amides Cannot Replace 4-(4-Methylphenyl)butanamide in Synthesis and Pharmacology


The substitution of 4-(4-Methylphenyl)butanamide with a generic butanamide or an alternative aryl amide is not chemically or pharmacologically equivalent. The para-tolyl moiety dictates specific spatial orientation and π-π stacking interactions with hydrophobic enzyme binding pockets, a structural requirement confirmed by structure-activity relationship (SAR) studies of related GABA transporter (mGAT) inhibitors, where the 4-methylphenyl substitution was essential for achieving optimal potency [1]. Furthermore, in synthetic applications, the presence of the 4-methyl group on the phenyl ring provides a distinct regiochemical handle for downstream functionalization, which is absent in unsubstituted phenylbutanamides. Specifically, this scaffold is an indispensable intermediate for constructing Zolpidem's imidazopyridine core; using an unsubstituted phenyl analog would lead to a different heterocyclic product and loss of target pharmacological activity .

Quantitative Comparative Evidence for 4-(4-Methylphenyl)butanamide in Medicinal Chemistry and Synthesis


GABA Transporter Inhibition: Potency of the 4-Methylphenyl Scaffold

While direct inhibitory data for the parent 4-(4-Methylphenyl)butanamide is unavailable, the closest analogous derivative 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide), which retains the identical 4-methylphenyl motif, demonstrates a pIC50 of 5.34 ± 0.09 (equivalent to an IC50 of ~4.6 µM) against the mouse GABA transporter subtype 2 (mGAT2) [1]. In contrast, the N-benzyl derivative (compound 23a) lacking the 4-methyl substitution, as well as compounds with alternative aryl modifications, exhibited significantly weaker inhibition, underscoring the structural necessity of the 4-methylphenyl group for mGAT2 affinity.

Neuroscience Epilepsy GABA Uptake

Synthetic Utility: Reaction Yields for Downstream Functionalization

The synthetic value of 4-(4-Methylphenyl)butanamide is quantified by its downstream conversion to key intermediates. Specifically, the α-bromination of the structurally analogous N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide proceeds with high efficiency to yield the 3-bromo derivative, which is subsequently cyclized with 5-methylpyridine-2-amine to afford the imidazopyridine core of Zolpidem [1]. While exact yields for the parent amide are not published, the corresponding reaction on the N,N-dimethyl derivative proceeds with typical yields exceeding 70-80% for the bromination step, providing a reliable synthetic entry point . In contrast, unsubstituted phenylbutanamides are known to exhibit variable reactivity and lower regioselectivity in electrophilic halogenation due to the absence of the activating para-methyl group.

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

GHS Hazard Profile Comparison with Closest Analogs

The Globally Harmonized System (GHS) classification for 4-(4-Methylphenyl)butanamide identifies it as a Category 2A eye irritant (H319) and a Specific Target Organ Toxicant - Single Exposure (Category 3) causing respiratory irritation (H335) [1]. This hazard profile is notably less severe than that of certain close analogs, such as N-methyl-4-phenylbutanamide, which carries additional acute toxicity warnings (H302, H312) and skin corrosion/irritation (H315) based on predictive models [2].

Safety Assessment Occupational Health Chemical Handling

High-Value Applications for 4-(4-Methylphenyl)butanamide in Research and Development


Synthesis of Zolpidem and Imidazopyridine-Based Hypnotics

4-(4-Methylphenyl)butanamide serves as an essential starting material for constructing the imidazopyridine core of Zolpidem (Ambien®) and its structurally related analogs . The compound undergoes straightforward amide activation, α-bromination, and subsequent cyclocondensation with aminopyridines to yield the target heterocycle. Its specific substitution pattern (para-methyl on the phenyl ring) is not merely a functional handle but a requirement for the correct spatial arrangement of the final drug's pharmacophore [1].

Design of GABA Transporter (mGAT) Modulators

Based on class-level SAR evidence, the 4-methylphenylbutanamide scaffold is a validated starting point for developing inhibitors of GABA transporters, particularly mGAT2 . Researchers seeking to optimize affinity for this target should prioritize this scaffold over unsubstituted phenylbutanamides, as the 4-methyl group contributes critically to hydrophobic binding interactions. Derivatives of this scaffold have demonstrated anticonvulsant and antinociceptive activity in vivo, making the parent amide a valuable fragment for hit-to-lead campaigns [1].

Preparation of Adenosine Deaminase (ADA) Inhibitor Fragments

The 4-(4-methylphenyl)butanamide moiety is a key structural component in potent adenosine deaminase (ADA) inhibitors. For instance, the hybrid compound BDBM22935, which incorporates this exact butanamide fragment linked to an imidazole-carboxamide, exhibits a Ki of 34 nM against human ADA . This high affinity demonstrates the utility of the 4-(4-methylphenyl)butanamide core in achieving potent enzyme inhibition, making it a privileged fragment for medicinal chemistry efforts targeting purine metabolism or immune modulation [1].

Reference Standard for Analytical Method Development

Due to its well-defined physical properties (predicted boiling point: 363.9°C, density: 1.028 g/cm³, LogP: 2.5) and straightforward analytical characterization , 4-(4-Methylphenyl)butanamide is an ideal reference standard for developing and validating HPLC and LC-MS methods for related butanamide derivatives. Its stability and simple chromatographic behavior make it suitable for use as a system suitability standard or internal control in pharmaceutical quality control laboratories [1].

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